

Application Notes and Protocols for "Truliner" Specimen Fabrication in Cytotoxicity Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

"Truliner" is a widely utilized polymethyl methacrylate (PMMA) based, hard chairside denture relining material. As with all dental materials intended for intraoral use, a thorough evaluation of its biocompatibility is essential to ensure patient safety.[1] Cytotoxicity assays are a fundamental component of this assessment, providing insights into the potential for a material to cause cell damage or death. The primary cytotoxic concern with PMMA-based resins is the leaching of residual monomers, principally methyl methacrylate (MMA), which can occur if the material is not fully polymerized.[2][3][4]

These application notes provide detailed protocols for the fabrication of "**Truliner**" specimens and subsequent cytotoxicity testing using the MTT assay, in accordance with ISO 10993-5 standards.[5] The information herein is intended to guide researchers in the standardized evaluation of "**Truliner**" and similar dental materials.

Data Presentation: Cytotoxicity of "Truliner" Leachables

The cytotoxic potential of "**Truliner**" is primarily attributed to its leachable components, with methyl methacrylate (MMA) being the most significant. The following table summarizes the



cytotoxic effects of MMA on various fibroblast cell lines, providing an indication of the potential biological response to "**Truliner**" extracts.

Cell Line	Assay	Test Compound	Concentrati on/Paramet er	Result	Reference
L929 Mouse Fibroblast	Direct Cell Count	Methyl Methacrylate (MMA)	TC50 (50% toxic concentration)	34 mM/L	[6][7][8]
Balb/3T3 clone A31	Direct Cell Count	Methyl Methacrylate (MMA)	TC50 (50% toxic concentration)	1 mM/L	[6][7]
C3H10T1/2	Direct Cell Count	Methyl Methacrylate (MMA)	TC50 (50% toxic concentration)	25 mM/L	[6][7]
MC3T3-E1	Direct Cell Count	Methyl Methacrylate (MMA)	TC50 (50% toxic concentration)	16 mM/L	[6][7]

Experimental Protocols

Protocol 1: "Truliner" Specimen Fabrication

This protocol details the preparation of standardized "**Truliner**" specimens for use in cytotoxicity assays, adhering to ISO 10993-12 guidelines for sample preparation.

Materials:

- "Truliner" powder and liquid
- Stainless steel molds (e.g., 10 mm diameter, 1.5 mm thick)



- Mixing spatula and vessel
- Hydraulic press
- Cellophane sheets
- Aseptic workbench

Procedure:

- Under aseptic conditions, prepare the "Truliner" material according to the manufacturer's instructions. Precisely measure the recommended powder-to-liquid ratio.
- Thoroughly mix the powder and liquid until a homogenous, dough-like consistency is achieved.
- Place the mixed material into the stainless steel mold, ensuring the mold is slightly overfilled.
- Cover the top and bottom of the mold with cellophane sheets.
- Transfer the mold to a hydraulic press and apply pressure to ensure a uniform, void-free specimen.
- Allow the material to polymerize completely according to the manufacturer's specified curing time.
- After curing, carefully remove the specimen from the mold.
- Finish and polish the specimen edges to remove any flash.
- Sterilize the specimens using a suitable method that does not affect the material properties, such as ethylene oxide or gamma irradiation.

Protocol 2: MTT Cytotoxicity Assay (Elution Method)

This protocol is based on the ISO 10993-5 standard for in vitro cytotoxicity testing and is designed to assess the biological reactivity of "**Truliner**" extracts on L929 mouse fibroblast cells.



Materials:

- L929 mouse fibroblast cell line
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
- Sterile "Truliner" specimens
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO) or isopropanol
- Phosphate-buffered saline (PBS)
- Incubator (37°C, 5% CO2)
- Microplate reader

Procedure:

- Preparation of Extracts:
 - Place sterile "Truliner" specimens in a sterile container with complete cell culture medium (DMEM with 10% FBS and 1% penicillin-streptomycin). The ratio of the specimen surface area to the volume of the medium should be in accordance with ISO 10993-12 (e.g., 3 cm²/mL).
 - Incubate the specimens in the medium at 37°C for 24 to 72 hours to allow for the leaching of potential cytotoxic components. This medium is now the "Truliner extract."
- · Cell Seeding:
 - Culture L929 cells in T-75 flasks until they reach approximately 80% confluency.



- Trypsinize the cells, centrifuge, and resuspend in fresh complete medium.
- Seed the L929 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 μL of complete medium.
- Incubate the plate for 24 hours to allow for cell attachment.
- Exposure to "Truliner" Extract:
 - After 24 hours of incubation, carefully aspirate the medium from the wells.
 - \circ Add 100 µL of the "**Truliner**" extract to the test wells.
 - Include negative controls (cells in fresh complete medium) and positive controls (cells exposed to a known cytotoxic substance, e.g., 0.1% phenol).
 - Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

MTT Assay:

- After the desired incubation period, aspirate the medium from each well.
- Add 50 μL of MTT solution (diluted to 0.5 mg/mL in serum-free medium) to each well.
- Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Carefully aspirate the MTT solution.
- Add 100 μL of DMSO or isopropanol to each well to dissolve the formazan crystals.
- Gently shake the plate for 15 minutes to ensure complete dissolution.

Data Analysis:

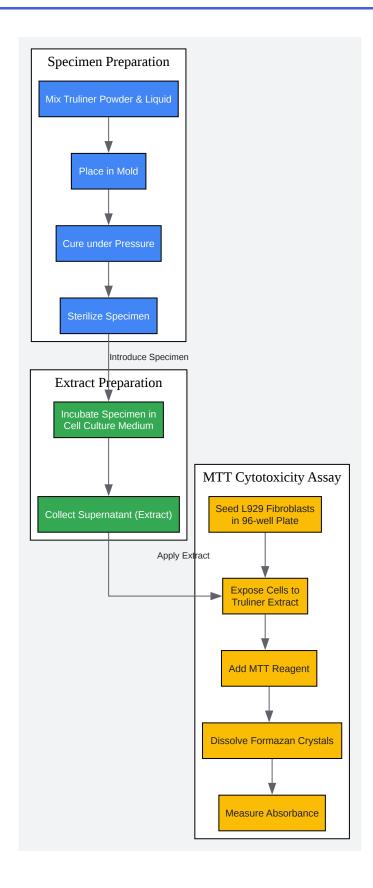
- Measure the absorbance of each well at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each group using the following formula: % Cell
 Viability = (Absorbance of Test Group / Absorbance of Negative Control Group) x 100



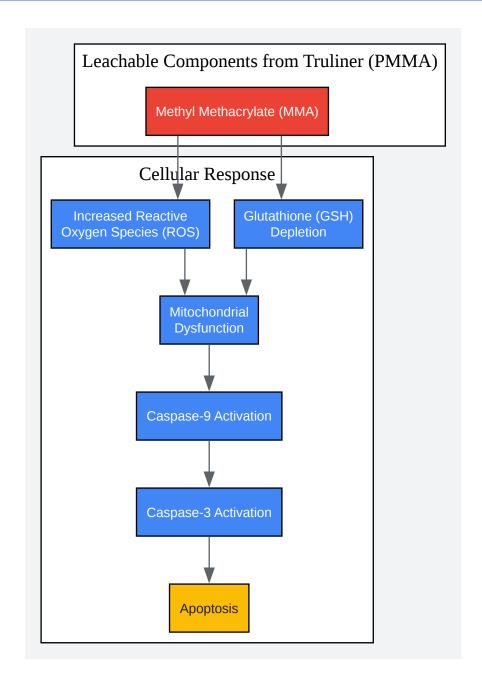
 A reduction in cell viability of more than 30% is generally considered a cytotoxic effect according to ISO 10993-5.

Mandatory Visualizations









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